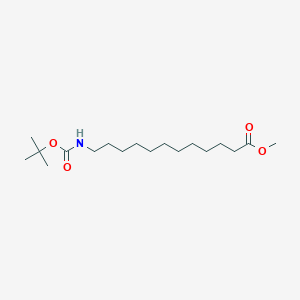

N-Boc-12-aminoDodecanoicAcidMethylEster

Description

Contextual Significance in Synthetic Organic Chemistry

In multi-step organic syntheses, the strategic use of protecting groups is fundamental. These groups temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The tert-butyloxycarbonyl (Boc) group is a cornerstone of this strategy for protecting primary and secondary amines. researchgate.net Its widespread use stems from its high stability in a variety of reaction conditions, including exposure to bases and oxidizing agents, while being readily removable under mild acidic conditions, such as with trifluoroacetic acid (TFA). researchgate.net

The N-Boc protection of amino esters is a critical process, particularly in peptide chemistry and the synthesis of complex natural products. researchgate.netbuffalostate.edu By protecting the amine functionality of 12-aminododecanoic acid methyl ester, the N-Boc group allows chemists to perform selective modifications on the methyl ester group without unintended reactions at the amine terminus. This chemoselectivity is paramount for constructing intricate molecular architectures where precise control over reactivity is required. The development of efficient and environmentally friendly protocols for both the introduction and removal of the Boc group continues to be an active area of research. researchgate.net

Strategic Positioning as a Versatile Building Block

N-Boc-12-aminoDodecanoicAcidMethylEster is strategically positioned as a versatile building block due to its trifecta of structural features: the protected amine, the activatable ester, and the long lipophilic carbon chain. This combination allows for its incorporation into a diverse range of larger molecules.

After the desired synthetic transformations are performed at the ester end, the Boc group can be cleaved to reveal the primary amine. This newly deprotected amine can then undergo a host of subsequent reactions, such as amidation to form peptide bonds or alkylation. For instance, the compound serves as a known intermediate in the synthesis of 12-Bromo-1-aminododecane Hydrobromide. pharmaffiliates.com

The long dodecyl (C12) chain is significant for applications where hydrophobicity or specific chain length is crucial. The related compound, 12-aminododecanoic acid, is a monomer used to manufacture the high-performance polymer Polyamide 12 (Nylon 12). nih.govjcia-bigdr.jp Research has focused on producing the monomer ω-aminododecanoic acid methyl ester from renewable sources, highlighting the industrial relevance of this molecular backbone. nih.govucl.ac.uk Furthermore, the long hydrophobic chain makes derivatives suitable for creating surfactants, emulsifiers, and functionalized polymers for applications in materials science and cosmetics. chemimpex.com

Overview of Research Trajectories for N-Boc-Protected Long-Chain Amino Acid Derivatives

The research landscape for N-Boc-protected long-chain amino acid derivatives is expanding, driven by their utility in both life sciences and material sciences. Key trends indicate a focus on several strategic areas:

Peptide and Peptidomimetic Synthesis : Long-chain amino acids are used to create modified peptides and peptidomimetics. These molecules can exhibit enhanced stability against enzymatic degradation compared to natural peptides. nih.gov The N-Boc protection strategy is essential for their stepwise assembly in both solution-phase and solid-phase synthesis. buffalostate.edu

Drug Delivery and Bioconjugation : The lipophilic nature of the long alkyl chain is exploited in drug delivery systems. These building blocks can be incorporated into molecules to improve their interaction with cell membranes or to serve as linkers for attaching drugs or imaging agents to proteins and other biological targets. chemimpex.com

Development of Novel Materials : In material science, these compounds are precursors for creating functionalized polymers and self-assembling monolayers. The long alkyl chain can provide desirable properties such as hydrophobicity and structural organization, while the terminal functional groups allow for polymerization or surface grafting. chemimpex.com

Sustainable Synthesis : There is a growing trend towards developing greener and more efficient synthetic methods. This includes catalyst-free N-Boc protection protocols and biocatalytic approaches to produce long-chain amino acids from renewable feedstocks, which is relevant for the synthesis of monomers for bioplastics. researchgate.netnih.gov The market for Boc-protected amino acids is experiencing robust growth, driven by the expanding pharmaceutical and biotechnology sectors and the increasing demand for peptide-based therapeutics. datainsightsmarket.commarketreportanalytics.com

Properties

IUPAC Name |

methyl 12-[(2-methylpropan-2-yl)oxycarbonylamino]dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO4/c1-18(2,3)23-17(21)19-15-13-11-9-7-5-6-8-10-12-14-16(20)22-4/h5-15H2,1-4H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUSDQFFZRSQAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Boc 12 Aminododecanoicacidmethylester

Established Synthetic Pathways for the Compound and Analogues

The traditional synthesis of N-Boc-12-aminododecanoic acid methyl ester typically starts from 12-aminododecanoic acid. The process involves two main steps: the protection of the terminal amino group with a tert-butyloxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid moiety to its methyl ester.

Protection Group Chemistries for the Amine Moiety

The protection of the amino group is a critical step to prevent its interference in subsequent reactions, particularly during esterification. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal under mild acidic conditions.

The most common method for the N-Boc protection of amino acids involves the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. For long-chain amino acids like 12-aminododecanoic acid, the reaction is typically carried out in a mixed solvent system, such as dioxane and water, with a base like sodium hydroxide (B78521) or sodium bicarbonate to facilitate the dissolution of the amino acid and neutralize the liberated acid. Anhydrous conditions, for instance using triethylamine (B128534) as a base in a solvent like methanol (B129727) or DMF, can also be employed, which is particularly useful for substrates sensitive to water.

Table 1: Common Reagents for N-Boc Protection of Amines

| Reagent | Base | Solvent | Key Features |

|---|---|---|---|

| (Boc)₂O | NaOH, NaHCO₃ | Dioxane/Water | Standard aqueous conditions, good for many amino acids. |

| (Boc)₂O | Triethylamine (TEA) | Methanol, DMF | Anhydrous conditions, suitable for water-sensitive substrates. libretexts.org |

| (Boc)₂O | DMAP | CH₂Cl₂ | Can lead to double Boc protection on primary amines. libretexts.org |

| (Boc)₂O | Me₄NOH·5H₂O | CH₃CN | Advantageous for sterically hindered amino acids. libretexts.org |

Esterification and Methyl Ester Formation Techniques

Following the N-protection, the carboxylic acid group of N-Boc-12-aminododecanoic acid is converted to a methyl ester. Several methods are available for the esterification of N-Boc protected amino acids.

A common and straightforward method is the Fischer-Speier esterification, which involves reacting the N-Boc-amino acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). nih.gov However, care must be taken as the Boc group is acid-labile, and prolonged reaction times or high acid concentrations can lead to its partial or complete removal. organic-chemistry.org

To circumvent the issue of Boc-deprotection, milder methods are often preferred. The use of diazomethane (B1218177) (CH₂N₂) in an ethereal solution provides a rapid and clean conversion of carboxylic acids to their methyl esters at room temperature. masterorganicchemistry.comyoutube.com This method is highly efficient, and the only byproduct is nitrogen gas. youtube.com However, diazomethane is toxic and potentially explosive, requiring careful handling. A safer alternative is trimethylsilyldiazomethane (B103560) (TMSCHN₂). nrochemistry.com

Other mild esterification methods include the use of methyl iodide (MeI) or dimethyl sulfate (B86663) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as DMF or acetone. nrochemistry.comresearchgate.net Coupling reagents commonly used in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with 4-dimethylaminopyridine (B28879) (DMAP), can also facilitate the esterification with methanol. nrochemistry.comcore.ac.uk

Table 2: Selected Methods for Methyl Esterification of N-Boc-Amino Acids

| Reagent/Method | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| MeOH, H₂SO₄/HCl (cat.) | Reflux | Inexpensive reagents | Risk of Boc deprotection organic-chemistry.org |

| Diazomethane (CH₂N₂) | Ether, Room Temp. | High yield, clean reaction | Toxic and explosive masterorganicchemistry.comyoutube.com |

| Methyl Iodide, K₂CO₃ | DMF or Acetone | Mild conditions | Methyl iodide is toxic |

| DCC/EDC, DMAP, MeOH | CH₂Cl₂ | Mild, high yield | Urea byproduct can be difficult to remove nrochemistry.com |

Long-Chain Carboxylic Acid Precursors and Elongation Strategies

The synthesis of N-Boc-12-aminododecanoic acid methyl ester can also commence from precursors that are subsequently elaborated to the desired C12 chain. One such precursor is 10-undecenoic acid, which can be sourced from the pyrolysis of ricinoleic acid from castor oil. A synthetic route involves the anti-Markovnikov addition of hydrogen bromide to 10-undecenoic acid to yield 11-bromoundecanoic acid. This is followed by nucleophilic substitution with a cyanide source to give 11-cyanoundecanoic acid, which is then reduced to 12-aminododecanoic acid. researchgate.net

Another important strategy for chain elongation in the synthesis of amino acids is the Arndt-Eistert homologation. wikipedia.orgorganic-chemistry.orgambeed.com This reaction sequence extends a carboxylic acid by one methylene (B1212753) group. wikipedia.orgorganic-chemistry.org The process starts with the conversion of an N-protected amino acid to its acid chloride, which then reacts with diazomethane to form a diazoketone. Subsequent Wolff rearrangement of the diazoketone in the presence of a nucleophile, such as water or an alcohol, yields the homologated carboxylic acid or ester, respectively. nrochemistry.comorganic-chemistry.org This method can be applied iteratively to build up the desired chain length.

Optimized and Emerging Synthetic Approaches

Recent research has focused on developing more efficient, selective, and environmentally benign methods for the synthesis of N-Boc-12-aminododecanoic acid methyl ester and related compounds.

Chemo- and Regioselective Synthesis Strategies

Achieving chemo- and regioselectivity is crucial when dealing with bifunctional molecules like amino acids. In the context of N-Boc-12-aminododecanoic acid methyl ester synthesis, this primarily relates to the selective protection of the amino group over the carboxylic acid and the selective esterification of the carboxylic acid without affecting the N-Boc group.

The N-Boc protection with (Boc)₂O is generally highly chemoselective for the amino group. However, in the presence of a catalyst like DMAP, even alcoholic hydroxyl groups can be Boc-protected over extended reaction times. libretexts.org

For the esterification step, enzymatic methods offer high chemoselectivity. Lipases and proteases can catalyze the esterification of N-protected amino acids in organic solvents with high yields, often with excellent enantioselectivity if a chiral center is present. researchgate.net The use of ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst in an alcohol solvent at room temperature allows for the esterification of N-Boc amino acids while retaining the Boc group. Interestingly, conducting the same reaction at reflux temperature leads to both esterification and simultaneous deprotection of the Boc group. nih.gov

Catalytic Methodologies for Synthesis

Catalytic approaches are at the forefront of modern synthetic chemistry, offering advantages in terms of efficiency, selectivity, and sustainability.

Biocatalysis: An emerging and promising route for the synthesis of 12-aminododecanoic acid methyl ester is through whole-cell biocatalysis. Engineered Escherichia coli has been used to convert dodecanoic acid methyl ester (a renewable feedstock) into 12-aminododecanoic acid methyl ester. This biocatalytic cascade involves an initial hydroxylation at the terminal (ω) carbon, followed by oxidation to the aldehyde, and a final transamination to the desired ω-amino ester. This approach is part of a broader effort to produce monomers for polymers like Nylon-12 from renewable resources. nih.gov

Homogeneous and Heterogeneous Catalysis: In the realm of traditional chemical catalysis, the Buchwald-Hartwig amination has been employed for the synthesis of N-protected amino esters. organic-chemistry.org This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl or vinyl halide and an amine. While more commonly applied to the synthesis of α- and β-amino esters, its principles can be extended to long-chain amino esters.

For the esterification step, various Lewis acids have been explored as catalysts. For instance, a yttria-zirconia-based catalyst has been shown to be effective for the N-Boc protection of amines and could potentially be applied to the esterification under specific conditions. core.ac.uk The use of solid-supported catalysts is also gaining traction as it simplifies product purification and catalyst recycling.

Green Chemistry Principles and Sustainable Synthesis of N-Boc-12-aminoDodecanoicAcidMethylEster

The sustainable synthesis of this compound is a two-stage process that increasingly leverages green chemistry principles, focusing on biocatalysis for the precursor molecule and the use of eco-friendly reagents and conditions for the Boc-protection step.

The precursor, 12-aminododecanoic acid methyl ester (ADAME), is a key monomer for the high-performance polymer Nylon-12. nih.govresearchgate.net Traditional chemical syntheses often rely on petroleum-based feedstocks and harsh reaction conditions. researchgate.net In contrast, biocatalytic routes using engineered microorganisms offer a renewable and more sustainable alternative. nih.govnih.gov

One prominent green approach involves the use of engineered Escherichia coli to produce ADAME from renewable dodecanoic acid methyl ester (DAME), which can be derived from plant oils. nih.govresearchgate.net This whole-cell biocatalysis is designed as a multi-step enzymatic cascade within the microbe. nih.gov The process typically involves:

Terminal Hydroxylation: An alkane monooxygenase, such as AlkBGT from Pseudomonas putida, catalyzes the hydroxylation of DAME to form 12-hydroxydodecanoic acid methyl ester (HDAME). nih.gov

Alcohol Oxidation: The same monooxygenase or a separate alcohol dehydrogenase can then oxidize the terminal alcohol group of HDAME to an aldehyde, yielding 12-oxododecanoic acid methyl ester (ODAME). nih.gov

Transamination: An ω-transaminase (ω-TA) introduces the amino group by converting the aldehyde to a primary amine, thus forming the final product, ADAME. nih.gov

This biocatalytic pathway is a prime example of green synthesis, as it operates in water under mild conditions and starts from a renewable feedstock. nih.govresearchgate.net

The second stage is the N-protection of the synthesized ADAME with the Boc group. The standard method uses di-tert-butyl dicarbonate ((Boc)₂O). organic-chemistry.orgtotal-synthesis.com To align this step with green chemistry principles, several strategies have been developed to minimize waste and avoid hazardous solvents and reagents. researchgate.netresearchgate.net These include:

Catalyst-Free Synthesis in Water: Performing the N-tert-butyloxycarbonylation of amines in water can be highly efficient and chemoselective, avoiding the need for organic solvents and catalysts. organic-chemistry.org

Reusable Heterogeneous Catalysts: The use of solid-supported, reusable catalysts like Amberlyst-15 simplifies product purification and reduces waste. researchgate.net

Alternative Solvents: Ionic liquids and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been explored as recyclable solvents and catalysts for Boc protection. organic-chemistry.org

The following table summarizes green approaches for the key synthetic steps.

Table 1: Green Synthetic Approaches for this compound

| Synthetic Step | Conventional Method | Green/Sustainable Alternative | Key Green Principles | Reference(s) |

|---|---|---|---|---|

| Precursor Synthesis (ADAME) | Petroleum-based multi-step chemical synthesis. | Whole-cell biocatalysis using engineered E. coli with DAME (from plant oil) as a substrate. | Use of Renewable Feedstocks, Biocatalysis, Mild Reaction Conditions. | nih.govresearchgate.netnih.gov |

| N-Boc Protection | (Boc)₂O with a base (e.g., TEA, DMAP) in chlorinated solvents (e.g., DCM). | (Boc)₂O in water (catalyst-free) or with a reusable solid acid catalyst (e.g., Amberlyst-15). | Use of Safer Solvents, Atom Economy, Catalysis. | organic-chemistry.orgresearchgate.net |

Considerations for Scalability and Process Development in this compound Production

Scaling up the production of this compound requires careful consideration of both the biocatalytic synthesis of the precursor and the subsequent chemical protection step.

For the biocatalytic production of ADAME, several process development challenges must be addressed for industrial-scale viability. Research has focused on optimizing the engineered E. coli to enhance efficiency and yield. Key considerations include:

Substrate Uptake: The hydrophobic nature of DAME can limit its transport into the microbial cell. Overexpression of outer membrane proteins, such as AlkL from P. putida GPo1, has been shown to significantly enhance substrate uptake, thereby increasing reaction rates. nih.gov

Cofactor Supply: The transaminase enzyme requires an amino donor, typically L-alanine. To avoid the costly addition of external L-alanine, metabolic engineering strategies are employed to create a self-sufficient supply by coupling the pathway to the cell's native pyruvate (B1213749) pools via a heterologous alanine (B10760859) dehydrogenase. nih.gov

Minimizing Byproducts: Overoxidation of the intermediate aldehyde to the corresponding carboxylic acid (dodecanedioic acid monomethyl ester) is a common side reaction. Introducing a more efficient alcohol dehydrogenase can increase the flux towards the desired aldehyde and subsequent amination, improving the final product yield. nih.gov

Substrate/Product Toxicity: High concentrations of the substrate or intermediates can be toxic to the microbial host, particularly when substrate uptake is enhanced. This can be managed through controlled feeding strategies and in situ product removal techniques.

The following table outlines key optimizations for scaling the biocatalytic synthesis of ADAME.

Table 2: Process Development and Scalability Factors for Biocatalytic ADAME Synthesis

| Challenge | Strategy for Scale-Up | Impact on Production | Reference(s) |

|---|---|---|---|

| Limited Substrate Uptake | Expression of outer membrane porin AlkL. | Increases maximum oxygenation and transamination activities significantly. | nih.gov |

| Co-substrate Cost | Engineering of an L-alanine regeneration system (e.g., using alanine dehydrogenase). | Enables self-sufficient whole-cell catalysis, reducing operational costs. | nih.gov |

| Byproduct Formation | Introduction of a respiratory chain-linked alcohol dehydrogenase. | Increases pathway flux and minimizes overoxidation to the carboxylic acid. | nih.gov |

| Process Control | Use of continuous flow reactors. | Allows for better heat transfer, process control, and safety compared to batch reactors. | acs.org |

For the chemical N-Boc protection step, scalability focuses on ensuring reaction efficiency, simplifying workup, and minimizing waste. The transition from laboratory to industrial scale often involves moving from batch to continuous flow processes. Continuous flow reactors offer superior control over reaction parameters like temperature and residence time, which can lead to higher yields and purity. acs.org The use of heterogeneous or immobilized catalysts is particularly advantageous for large-scale production as it facilitates easy separation and recycling of the catalyst, streamlining the purification of the final this compound product. researchgate.net

Chemical Reactivity and Derivatization Strategies of N Boc 12 Aminododecanoicacidmethylester

Transformations at the Methyl Ester Functionality

The methyl ester group is a key handle for a variety of chemical modifications, including conversion to a more reactive carboxylic acid or direct transformation into other functional groups.

The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, typically achieved through hydrolysis under basic conditions, a process known as saponification. masterorganicchemistry.com This reaction is generally accomplished by treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), in an aqueous solvent mixture. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydroxide ion to the ester's carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, expelling a methoxide (B1231860) ion and yielding the carboxylic acid, which is immediately deprotonated by the basic conditions to form the carboxylate salt. masterorganicchemistry.com An acidic workup is subsequently required to protonate the carboxylate and isolate the free carboxylic acid.

A crucial aspect of this reaction for N-Boc-12-aminododecanoic acid methyl ester is the stability of the N-Boc protecting group. The Boc group is known to be stable under basic conditions, making the selective saponification of the methyl ester highly efficient without premature deprotection of the amine. total-synthesis.com This orthogonality is a significant advantage in multistep synthesis. nih.gov While standard hydrolysis conditions are generally compatible, care must be taken as some protecting groups used in more complex molecules can be base-labile. nih.gov

Table 1: General Conditions for Saponification of Methyl Esters

| Reagent | Solvent | Temperature | Outcome |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | Water/THF or Water/Methanol (B129727) | Room Temperature to Reflux | Forms sodium carboxylate salt |

Transesterification is a process where the methyl group of the ester is exchanged for a different alkyl or aryl group, converting it into a new ester. This can be achieved under acidic or basic catalysis, but these methods can sometimes lack selectivity. A milder and highly specific alternative is enzymatic transesterification. Biocatalysis using enzymes like Candida antarctica lipase (B570770) B (CaLB) has been shown to be effective for converting methyl esters into other esters, such as benzyl (B1604629) esters. researchgate.net This reaction can often be carried out under solvent-free conditions, where the alcohol for the new ester group (e.g., benzyl alcohol) is used in excess. researchgate.net This green chemistry approach avoids harsh reagents and can provide high yields. researchgate.net

Table 2: Example of Enzymatic Transesterification

| Catalyst | Reactant | Solvent | Product |

|---|

The formation of an amide bond from the methyl ester functionality typically requires a two-step process. First, the ester is hydrolyzed to the carboxylic acid as described in section 3.1.1. The resulting carboxylic acid is then "activated" to facilitate its reaction with an amine, forming an amide bond. researchgate.net This is the cornerstone of peptide synthesis, where amino acids are sequentially linked together. youtube.com

Table 3: Common Coupling Reagents for Amide Bond Formation

| Reagent | Full Name | Application |

|---|---|---|

| DCC | Dicyclohexylcarbodiimide (B1669883) | Standard peptide coupling |

| EDCI | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Water-soluble carbodiimide, easy byproduct removal |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, low racemization |

Reactivity of the N-Boc Protected Amine Moiety

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability and the well-established methods for its removal. jk-sci.com

The standard and most widely used method for removing the N-Boc group is acidolysis. masterorganicchemistry.com Strong acids, most commonly trifluoroacetic acid (TFA) either neat or in a solvent like dichloromethane (B109758) (DCM), are used to cleave the carbamate. jk-sci.commasterorganicchemistry.com The mechanism involves protonation of the carbamate's carbonyl oxygen, which triggers the fragmentation of the protecting group into a stable tertiary carbocation (the tert-butyl cation), carbon dioxide, and the free amine. total-synthesis.commasterorganicchemistry.com Hydrochloric acid (HCl) in a solvent such as dioxane or methanol is another common reagent for this transformation. youtube.com

While effective, strong acidic conditions can be detrimental to other acid-sensitive functional groups within a molecule. This has led to the development of milder or alternative deprotection strategies.

Aqueous Phosphoric Acid: This has been reported as an effective, mild, and environmentally benign reagent for the deprotection of Boc groups. organic-chemistry.org

Lewis Acids: Certain Lewis acids can facilitate Boc removal, sometimes with enhanced selectivity. For example, ZnBr₂ has been used to selectively cleave secondary N-Boc groups in the presence of primary ones. jk-sci.com

Thermal Deprotection: Recent studies have shown that N-Boc groups can be removed thermally in the absence of an acid catalyst, often using a continuous flow reactor. nih.gov This method can even allow for the selective deprotection of an aryl N-Boc group in the presence of an alkyl N-Boc group by controlling the temperature. nih.gov

Table 4: Selected N-Boc Deprotection Methods

| Method | Reagents | Conditions | Notes |

|---|---|---|---|

| Standard Acidolysis | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Room Temperature | Most common method. jk-sci.commasterorganicchemistry.com |

| Acidolysis | HCl in Dioxane or Methanol | 0°C to Room Temperature | Widely used alternative to TFA. reddit.com |

| Mild Acidolysis | Aqueous Phosphoric Acid | Varies | Environmentally benign option. organic-chemistry.org |

Once the Boc group is removed, a free primary amine is revealed at the 12-position of the dodecanoic acid methyl ester backbone. This nucleophilic amine is available for a wide array of subsequent chemical transformations. The functionalization of this amine is a key step in utilizing this molecule as a linker or building block.

Common reactions involving the newly exposed amine include:

Acylation/Amidation: The amine can react with activated carboxylic acids (or acid chlorides/anhydrides) to form amide bonds. This is the basis for its use in peptide synthesis, where it can be coupled to another protected amino acid, or in polymer chemistry. total-synthesis.comnih.gov For instance, the resulting 12-aminododecanoic acid methyl ester is a monomer for the high-performance polymer Nylon 12. nih.govucl.ac.uk A specific example is benzoylation, where the amine reacts with benzoyl chloride. nih.gov

Alkylation: The amine can be alkylated using alkyl halides, although care must be taken to control the degree of alkylation (mono- vs. di-alkylation).

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields a stable sulfonamide.

Other Functionalizations: The primary amine can be converted into other functional groups, such as an azide, which can then be used in "click chemistry" reactions like the Huisgen cycloaddition. nih.gov

The ability to selectively deprotect the N-Boc group and then perform a diverse set of reactions on the resulting amine makes N-Boc-12-aminododecanoic acid methyl ester a highly valuable and adaptable synthetic intermediate. total-synthesis.com

Modifications of the Alkyl Chain

The twelve-carbon saturated alkyl chain of N-Boc-12-aminoDodecanoicAcidMethylEster is generally considered the least reactive portion of the molecule. The terminal N-Boc and methyl ester groups are the primary sites for many chemical transformations. However, the aliphatic backbone is not inert and can be subjected to specific chemical reactions to introduce new functionalities or stereochemical complexity. These modifications can dramatically alter the molecule's physical and biological properties.

Introduction of Additional Functionalities (e.g., unsaturation, halogenation)

Introducing functionalities such as double bonds (unsaturation) or halogens onto the alkyl chain can provide handles for further chemical transformations or directly impart desired properties.

Unsaturation:

The introduction of a carbon-carbon double bond into the saturated alkyl chain is a key strategy for enabling further functionalization. While direct dehydrogenation of an unactivated alkane is challenging, unsaturation can be achieved through various indirect methods. One plausible approach involves a terminal halogenation followed by elimination. More sophisticated methods, such as those involving organometallic catalysis, could also be envisioned for regioselective desaturation, although such reactions are less common for simple long-chain alkanes.

Once an unsaturated analog of this compound is obtained, the double bond serves as a versatile functional group. It can undergo a wide array of reactions, including epoxidation, dihydroxylation, ozonolysis, or metathesis, to generate a diverse library of derivatives. The oxidation of unsaturated fatty acid methyl esters is a well-studied field, with various transition metal catalysts capable of transforming double bonds into epoxides, diols, or even cleaving them to form shorter-chain dicarboxylic acids. mdpi.com

Halogenation:

Halogen atoms can be introduced into the alkyl chain, typically at positions allylic to a pre-existing double bond or through radical halogenation of the saturated chain. While radical halogenation often leads to a mixture of products, it can be a viable method if selectivity is not a primary concern or if a specific position is activated.

For instance, if an unsaturated derivative is first synthesized, allylic bromination using a reagent like N-Bromosuccinimide (NBS) could introduce a bromine atom adjacent to the double bond. Alternatively, the double bond itself can be halogenated to produce a vicinal dihalide. Halogenated fatty acids are known to occur in nature and have been synthesized for various applications. gerli.com The introduction of a halogen, such as fluorine, can significantly alter the lipophilicity and metabolic stability of the molecule. gerli.com

Table 1: Hypothetical Reactions for Introducing Functionalities

| Substrate (Derivative of this compound) | Reagent(s) | Product Functionality | Potential Reaction Type |

| N-Boc-12-bromo-dodecanoic acid methyl ester | Strong, non-nucleophilic base (e.g., DBU) | Alkene | Elimination |

| N-Boc-dodec-6-enoic acid methyl ester | N-Bromosuccinimide (NBS), light | Allylic Bromide | Radical Bromination |

| N-Boc-dodec-6-enoic acid methyl ester | Bromine (Br₂) | Vicinal Dibromide | Halogenation |

| N-Boc-dodec-6-enoic acid methyl ester | m-CPBA | Epoxide | Epoxidation |

Stereoselective Modifications and Chiral Derivatization

Introducing chirality into the long alkyl chain of this compound requires stereoselective reactions. A stereoselective reaction is one that favors the formation of one stereoisomer over another. masterorganicchemistry.comyoutube.com This is distinct from stereospecific reactions, where different stereoisomeric starting materials yield different stereoisomeric products. slideshare.net The creation of a chiral center in the chain could be invaluable for studying interactions with biological systems.

The most common strategy to achieve this would be to first introduce a prochiral functional group, such as a double bond, into the alkyl chain. This double bond can then be subjected to asymmetric reactions.

Asymmetric Epoxidation or Dihydroxylation:

A well-established method for creating chiral centers is the asymmetric epoxidation of an alkene, such as the Sharpless epoxidation, or asymmetric dihydroxylation. These reactions use chiral catalysts or reagents to control the facial selectivity of the attack on the double bond, leading to the formation of one enantiomer of the epoxide or diol in excess.

Asymmetric Hydrogenation:

If a derivative with an internal double bond were synthesized, asymmetric hydrogenation using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) could produce a single enantiomer of the saturated chain, now containing a chiral center at the position of the former double bond.

Chiral Derivatizing Agents:

While chiral derivatizing agents (CDAs) are typically used for the analytical separation and determination of enantiomers of the amino acid moiety itself, the principles can be conceptually extended. uantwerpen.beacs.orgcapes.gov.br If a functional group, such as a hydroxyl group, is introduced stereoselectively onto the alkyl chain, it could then be reacted with a CDA like Mosher's acid chloride or a chiral isocyanate. This would form diastereomers that could be separated chromatographically, allowing for the isolation of a single stereoisomer of the chain-modified compound.

Table 2: Potential Stereoselective Reactions on an Unsaturated Derivative

| Substrate (Unsaturated Derivative) | Reagent(s) | Product Functionality | Stereochemical Outcome |

| N-Boc-dodec-6-enoic acid methyl ester | Ti(O-iPr)₄, (+)-DET, t-BuOOH | Chiral Epoxide | Enantioselective Epoxidation |

| N-Boc-dodec-6-enoic acid methyl ester | AD-mix-β | Chiral Diol | Enantioselective Dihydroxylation |

| N-Boc-dodec-6-enoic acid methyl ester | H₂, Chiral Rh-catalyst | Chiral Alkane | Enantioselective Hydrogenation |

Advanced Applications of N Boc 12 Aminododecanoicacidmethylester in Organic Synthesis and Materials Science

Role in Polymer Chemistry and Material Science

The bifunctional nature of N-Boc-12-aminoDodecanoicAcidMethylEster, with its protected amine and ester functionalities, positions it as a valuable monomer for the synthesis of advanced polymers. The long C12 chain is expected to impart flexibility, hydrophobicity, and potentially interesting thermal and mechanical properties to the resulting polymers.

Precursor for Polyamides and Functional Polymers

This compound can serve as a key precursor for the synthesis of polyamides and other functional polymers. After deprotection of the Boc group to reveal the primary amine, and hydrolysis or aminolysis of the methyl ester to generate a carboxylic acid or an amide linkage, the resulting ω-amino acid can undergo polycondensation.

The resulting polyamide, a derivative of Nylon 12, would possess a repeating unit of -[NH-(CH₂)₁₁-CO]-. The synthesis of Nylon 12 from ω-aminolauric acid (12-aminododecanoic acid) is a well-established industrial process. google.com The use of this compound as a starting material offers a route to this high-performance polymer, which is valued for its low water absorption, excellent dimensional stability, and resistance to chemicals and UV radiation. google.com Bio-based production of 12-aminododecanoic acid and its derivatives is an active area of research, aiming to provide sustainable alternatives to petroleum-based monomers. google.comgoogle.com

The presence of the Boc protecting group allows for controlled polymerization, enabling the synthesis of well-defined polymer architectures. For instance, it could be used in stepwise polymer synthesis to create block copolymers with unique properties. The long alkyl chain is a key feature, as the length of the methylene (B1212753) spacer in polyamides significantly influences their thermal and mechanical properties.

Table 1: Comparison of Properties of Polyamides with Varying Methylene Chain Lengths

| Polyamide | Monomer(s) | Melting Point (°C) | Key Properties |

| Nylon 6 | Caprolactam | ~220 | High strength, toughness, elasticity |

| Nylon 6,6 | Adipic acid, Hexamethylenediamine | ~265 | High mechanical strength, rigidity |

| Nylon 12 | 12-Aminododecanoic acid | ~180 | Low water absorption, high flexibility, good chemical resistance |

This table illustrates how the long C12 chain in a polyamide like Nylon 12, which can be derived from this compound, results in a lower melting point and increased flexibility compared to shorter-chain nylons.

Furthermore, the ester and protected amine functionalities of this compound allow for its use in the synthesis of other functional polymers, such as poly(ester amides) (PEAs). PEAs are a class of biodegradable polymers that combine the hydrolyzable ester linkages of polyesters with the desirable mechanical properties of polyamides. google.com By copolymerizing a deprotected and hydrolyzed form of this compound with other monomers like diols or dicarboxylic acids, novel PEAs with tailored degradation rates and mechanical strengths can be developed for biomedical applications.

Incorporation into Biocompatible and Stimuli-Responsive Materials

The long aliphatic chain of this compound makes it an attractive component for creating biocompatible and stimuli-responsive materials. Biocompatible polymers are essential for medical devices, drug delivery systems, and tissue engineering scaffolds. osti.gov The incorporation of long alkyl chains can enhance the hydrophobicity of a polymer, which can be useful for controlling drug release profiles or for creating materials that mimic the lipid components of biological membranes.

Stimuli-responsive materials, or "smart" materials, are designed to undergo a physical or chemical change in response to an external trigger, such as pH, temperature, or light. googleapis.comjustia.comgoogle.com The amine group of deprotected this compound can be functionalized to introduce stimuli-responsive moieties. For example, it could be modified with acidic or basic groups to create pH-responsive polymers that swell or shrink at different pH values. This property is highly desirable for targeted drug delivery to specific tissues with altered pH, such as tumors or inflamed sites. googleapis.comnih.gov

Design of Advanced Functional Polymeric Architectures

The controlled reactivity of this compound makes it a suitable building block for the design of complex and advanced polymeric architectures. The Boc protecting group is stable under a variety of reaction conditions but can be removed under mildly acidic conditions, allowing for orthogonal synthesis strategies. mtec-sc.org This enables the precise placement of functional groups along a polymer chain.

For example, this compound could be used to create graft copolymers, where side chains with specific functionalities are attached to a polymer backbone. After creating a polyamide backbone from the deprotected and hydrolyzed monomer, the remaining functional groups (if any were introduced) could be used as points for grafting.

Another potential application is in the synthesis of dendrimers or hyperbranched polymers. The bifunctional nature of the monomer, combined with the ability to control the reactivity of the amine group, could be exploited in iterative synthesis schemes to build up these highly branched, three-dimensional macromolecules. Such structures are of interest for their unique rheological properties and their potential as high-capacity drug carriers.

Building Block in Peptide and Peptidomimetic Synthesis

In the realm of peptide science, this compound represents a non-natural amino acid with a long, hydrophobic side chain. Its incorporation into peptides can lead to novel structures with enhanced properties. The Boc protecting group is a standard tool in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). nih.gov

Integration into Non-Natural Amino Acid Sequences

The incorporation of non-natural amino acids is a powerful strategy for creating peptides with improved stability, receptor affinity, and bioavailability. This compound can be integrated into a peptide sequence using standard SPPS protocols. The long C12 chain would be expected to significantly increase the hydrophobicity of the resulting peptide. This can have several important consequences:

Enhanced Membrane Permeability: The lipid-like side chain may facilitate the passive diffusion of the peptide across cell membranes, which is often a major hurdle for peptide-based drugs.

Modulation of Secondary Structure: The bulky, flexible side chain could influence the folding of the peptide, potentially stabilizing specific conformations such as α-helices or β-sheets.

Increased Plasma Protein Binding: The hydrophobic chain can promote binding to plasma proteins like albumin, which can extend the half-life of the peptide in circulation.

While direct examples of peptides containing a 12-aminododecanoic acid residue are not abundant in the literature, the principle of using non-natural amino acids to tailor peptide properties is well-established.

Scaffold for Modified Peptides and Conjugates

This compound can also serve as a scaffold or a linker for the synthesis of modified peptides and conjugates. The long alkyl chain provides a spacer arm to which other molecules, such as drugs, imaging agents, or targeting ligands, can be attached.

The synthesis would typically involve incorporating the deprotected amino acid into a peptide chain, and then utilizing the terminal functional group of the side chain (in this case, the carboxylic acid after hydrolysis of the methyl ester) for conjugation. This approach allows for the site-specific modification of a peptide without interfering with the residues responsible for its biological activity.

The use of peptide scaffolds for the construction of complex bioactive molecules is a growing area of research. These scaffolds provide a defined three-dimensional structure upon which functional groups can be displayed. The long, flexible C12 chain of this compound could provide a unique scaffold that positions a conjugated molecule at a significant distance from the peptide backbone, potentially improving its interaction with its target.

Table 2: Potential Applications of this compound as a Scaffold

| Application | Description |

| Drug Conjugation | The long C12 chain acts as a linker to attach a small molecule drug to a targeting peptide, potentially improving the drug's solubility and pharmacokinetic profile. |

| Imaging Probes | A fluorescent dye or a chelator for a radioisotope could be attached to the end of the C12 chain, allowing for the imaging of the peptide's distribution in vivo. |

| Surface Modification | Peptides containing this residue could be used to modify the surface of materials, with the hydrophobic C12 chain anchoring the peptide to a hydrophobic surface. |

Solid-Phase Peptide Synthesis (SPPS) Applications

While not a standard amino acid, this compound serves as a specialized linker or spacer in Solid-Phase Peptide Synthesis (SPPS). The Boc (tert-butyloxycarbonyl) protecting group is a cornerstone of one of the major strategies in SPPS, where it provides temporary protection for the N-terminus of amino acids. peptide.comnih.gov The general principle of Boc-SPPS involves the iterative deprotection of the N-Boc group with a mild acid, typically trifluoroacetic acid (TFA), followed by the coupling of the next Boc-protected amino acid in the sequence. peptide.com

The incorporation of this compound into a peptide sequence introduces a long, flexible, and lipophilic spacer. This can be strategically employed to:

Introduce conformational flexibility: The dodecamethylene chain can act as a flexible hinge within a peptide, influencing its secondary structure and biological activity.

Modify solubility and aggregation properties: The long alkyl chain increases the hydrophobicity of the resulting peptide, which can be advantageous for interactions with cell membranes or for the synthesis of hydrophobic peptides that are otherwise difficult to handle. nih.gov

Serve as a point of attachment for other molecules: The terminal methyl ester can be hydrolyzed to a carboxylic acid post-synthesis, providing a handle for the conjugation of lipids, dyes, or other reporter groups.

The use of Boc chemistry is particularly suitable for the synthesis of complex and aggregation-prone peptides. beilstein-journals.org The repeated TFA treatments in Boc-SPPS can help to disrupt intermolecular hydrogen bonding between peptide chains, which is a common cause of aggregation in the alternative Fmoc/tBu strategy. beilstein-journals.org

Table 1: Comparison of Boc and Fmoc SPPS Strategies

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |

| Deprotection | Mild acid (e.g., TFA) | Base (e.g., piperidine) |

| Side-Chain Protection | Benzyl-based ethers/esters | tert-Butyl-based ethers/esters |

| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Strong acid (e.g., TFA) |

| Advantages | Reduced aggregation for some sequences | Milder overall conditions, orthogonality |

Intermediate in the Synthesis of Complex Organic Molecules

The bifunctional nature of this compound makes it a highly useful intermediate in the synthesis of a variety of complex organic molecules.

Macrocycles are of significant interest in drug discovery due to their unique conformational properties and ability to bind to challenging biological targets. nih.gov this compound can serve as a key precursor for the synthesis of macrocyclic lactams (amides) or lactones (esters) with a long, flexible linker.

A general synthetic strategy would involve the deprotection of the Boc group to reveal the free amine, followed by intramolecular cyclization with the methyl ester. Alternatively, the methyl ester can be hydrolyzed to the carboxylic acid, which can then be coupled with the deprotected amine of another molecule or within the same molecule to form a macrocyclic amide. The long C12 chain allows for the formation of large, flexible macrocycles that can adopt specific conformations. The synthesis of macrocycles often relies on high-dilution conditions to favor intramolecular over intermolecular reactions.

The long dodecyl chain of this compound is a key feature that mimics the hydrophobic tail of natural lipids. This makes it an ideal scaffold for the synthesis of lipid analogs and other amphiphilic molecules. Amphiphiles, which possess both hydrophilic and hydrophobic domains, are fundamental to the structure of cell membranes and have applications in drug delivery and nanotechnology.

By modifying the polar head group, a wide variety of amphiphilic structures can be generated from this intermediate. For example, after deprotection of the Boc group, the resulting amine can be further functionalized with polar moieties such as polyethylene (B3416737) glycol (PEG) or charged groups. The methyl ester can also be converted into other polar head groups. These synthetic lipid analogs can be used to form micelles, liposomes, or other self-assembled structures for various applications. The synthesis of lipidated peptides, for instance, often involves the coupling of a fatty acid to a peptide, and this compound provides a pre-built lipid-like tail. beilstein-journals.org

Many natural products, particularly those with antimicrobial or anticancer activity, are macrocyclic or contain long alkyl chains. This compound can be a strategic starting material for the synthesis of analogs of such natural products. By incorporating this long-chain amino acid ester into a synthetic route, researchers can systematically modify the structure of a natural product to improve its activity, selectivity, or pharmacokinetic properties. For instance, the synthesis of analogs of macrolide antibiotics or cyclic peptide natural products could utilize this building block to introduce a flexible, lipophilic tether.

Contributions to Supramolecular Chemistry and Self-Assembly

The ability of molecules to spontaneously organize into well-defined, non-covalently linked structures is the basis of supramolecular chemistry. The amphiphilic nature of derivatives of this compound makes it a valuable component in this field.

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. They are of great interest for modifying the surface properties of materials for applications in electronics, biosensors, and biocompatible coatings. Long-chain alkanethiols are the most common building blocks for SAMs on gold surfaces.

While this compound itself is not a thiol, it can be readily converted into a molecule suitable for SAM formation. For example, the methyl ester could be reduced to an alcohol and then converted to a thiol. Alternatively, the deprotected amine could be coupled with a thiol-containing carboxylic acid. The resulting molecule would have a thiol head group to anchor to a gold surface and a long C12 tail that would drive the self-assembly process through van der Waals interactions with neighboring molecules. The terminal Boc-protected amine (or a group introduced at this position) would then form the exposed surface of the SAM, allowing for the fine-tuning of its chemical and physical properties.

Table 2: Key Functional Groups of this compound and Their Roles

| Functional Group | Role in Synthesis and Self-Assembly |

| N-Boc Group | Protecting group for the amine, allows for controlled reaction sequencing in SPPS and other syntheses. |

| 12-Carbon Alkyl Chain | Provides hydrophobicity, flexibility, and is a key driver for self-assembly in lipid analogs and SAMs. |

| Methyl Ester | A reactive handle for hydrolysis to a carboxylic acid, amidation, or reduction to an alcohol for further functionalization. |

Components in Molecular Recognition Systems

Molecular recognition is the process by which molecules selectively bind to one another through non-covalent interactions. The structural features of this compound make it an adept component in the design of synthetic host molecules and systems for recognizing specific guest molecules. The long C12 alkyl chain provides a significant hydrophobic driving force for association in aqueous media, while the Boc-protected amine and the methyl ester group can participate in hydrogen bonding and dipole-dipole interactions.

The tert-butyloxycarbonyl (Boc) protecting group, while primarily installed for stability and to control reactivity during synthesis, also plays a crucial role in molecular recognition. rsc.orglookchem.com Its bulky nature can create specific steric environments, influencing the selectivity of a host-guest complex. Furthermore, the carbonyl groups of both the Boc moiety and the methyl ester can act as hydrogen bond acceptors.

In research, derivatives of long-chain amino acids are instrumental in creating systems that can recognize and bind to biologically relevant molecules or other synthetic species. For example, amphiphilic amino acid derivatives are known to interact with proteins at nanopatterned surfaces, where the amphiphilic nature of the amino acid is key to the adsorption behavior. rsc.org By arranging molecules like this compound into organized assemblies, such as monolayers or micelles, specific binding pockets can be created. The hydrophobic interior of these assemblies, formed by the dodecyl chains, can encapsulate nonpolar guest molecules, while the ester and Boc groups at the surface can be engineered for specific interactions.

The principles of these interactions are foundational to applications such as chemical sensors, where binding of a target analyte to a receptor made from such amino acid derivatives can trigger a detectable signal. While specific studies detailing the use of this compound as the sole component of a molecular recognition system are not prevalent, its structural motifs are representative of those used in more complex supramolecular structures designed for such purposes. acs.org

Table 1: Potential Molecular Interactions for Recognition Involving this compound

| Interacting Group of Compound | Type of Interaction | Potential Guest Molecule Feature |

|---|---|---|

| Dodecyl Chain | Hydrophobic Interaction | Nonpolar aliphatic or aromatic moieties |

| Boc-group Carbonyl | Hydrogen Bond Acceptor | Amine or hydroxyl groups |

| Methyl Ester Carbonyl | Hydrogen Bond Acceptor | Amine or hydroxyl groups |

Formation of Controlled Nanostructures

The self-assembly of amphiphilic molecules is a powerful bottom-up approach for the fabrication of well-defined nanomaterials. This compound is a classic example of an amphiphile that can spontaneously organize into ordered structures in solution. This process is driven by the tendency of the hydrophobic alkyl chains to minimize contact with water, leading to their aggregation, while the more polar head groups (the Boc-protected amine and methyl ester) remain exposed to the aqueous environment.

The resulting nanostructures can take on various morphologies, including micelles, vesicles, nanofibers, and gels, depending on factors such as concentration, temperature, pH, and solvent composition. beilstein-journals.orgnih.gov The interplay of non-covalent forces such as hydrophobic interactions, van der Waals forces between the alkyl chains, and hydrogen bonding between the head groups dictates the final structure. beilstein-journals.org

Research on similar N-acyl amino acids has demonstrated their ability to form extensive, self-assembled fibrillar networks. nih.gov For instance, N-dodecanoyl-L-amino acids have been shown to be effective organogelators and hydrogelators. nih.gov The process involves the formation of hydrogen bonds, leading to a fibrillar network that can immobilize solvent molecules. nih.gov The specific morphology and stability of these structures are highly dependent on the amino acid headgroup and the length of the alkyl chain. In the case of this compound, the balance between the bulky Boc group and the long alkyl chain would be a critical determinant of the packing parameter and, consequently, the geometry of the self-assembled construct.

These controlled nanostructures have a wide array of potential applications in materials science. Nanofibers can be used as scaffolds for tissue engineering, vesicles can serve as nanocarriers for drug delivery, and gels can be employed for controlled release applications. rsc.orgnih.gov The ability to tune the properties of the self-assembled material by modifying the constituent molecule makes this compound and its analogues versatile tools for the development of advanced functional materials.

Table 2: Factors Influencing Nanostructure Formation from Amphiphilic Amino Acid Derivatives

| Parameter | Effect on Self-Assembly | Example of Resulting Structure |

|---|---|---|

| Concentration | Above Critical Aggregation Concentration (CAC), self-assembly occurs. | Micelles, Nanofibers |

| Solvent Polarity | Influences hydrophobic interactions. | Vesicles in polar solvents, reverse micelles in nonpolar solvents |

| Temperature | Can affect solubility and the strength of non-covalent interactions. | Can induce phase transitions (e.g., gel-sol) |

| Alkyl Chain Length | Affects hydrophobic packing and van der Waals forces. | Longer chains may favor more ordered structures like bilayers. |

Advanced Analytical and Spectroscopic Methodologies for Research on N Boc 12 Aminododecanoicacidmethylester and Its Derivatives

High-Resolution Mass Spectrometry for Structural Elucidation and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of N-Boc-12-aminoDodecanoicAcidMethylEster. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (ToF) or Orbitrap analyzers, provide mass measurements with high accuracy and precision, typically to within a few parts per million (ppm). This allows for the determination of the elemental composition of the parent molecule and its fragments, confirming the molecular formula C18H35NO4.

In research settings, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are coupled with HRMS to analyze this compound. ESI is particularly suitable for generating protonated molecules, [M+H]+, or adducts like [M+Na]+, from which the exact mass can be determined.

Furthermore, tandem mass spectrometry (MS/MS) experiments are employed for detailed structural confirmation. In these experiments, a specific ion (e.g., the protonated molecule) is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a veritable fingerprint of the molecule. For this compound, characteristic fragmentation includes the loss of the tert-butoxycarbonyl (Boc) group or parts of it (e.g., loss of isobutylene, 56 Da, or the entire Boc group, 101 Da), as well as cleavages along the dodecanoic acid backbone.

HRMS is also a powerful technique for real-time reaction monitoring. For instance, during the synthesis or deprotection of the Boc group, the disappearance of a reactant's mass signal and the appearance of the product's mass signal can be tracked with high sensitivity and specificity. This allows for precise determination of reaction endpoints and the identification of potential byproducts.

Table 1: Expected HRMS Fragmentation Data for [C18H35NO4+H]+

| Fragment Ion | Proposed Structure | Neutral Loss | Calculated m/z |

|---|---|---|---|

| [M+H]+ | C18H36NO4+ | - | 330.2639 |

| [M-C4H8+H]+ | C14H28NO4+ | C4H8 (isobutylene) | 274.1962 |

| [M-Boc+H]+ | C13H28NO2+ | C5H9O2 (Boc group) | 230.2115 |

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure of this compound in solution. iaea.org While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, the complexity of the long alkyl chain often leads to signal overlap, particularly in the ¹H spectrum. iaea.org Multi-dimensional NMR techniques are essential to overcome this challenge and achieve complete and unambiguous resonance assignments. iaea.orgrutgers.edu

Commonly employed 2D NMR experiments include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY is used to trace the spin systems of the entire dodecanoic acid methylene (B1212753) chain, starting from the protons alpha to the ester and the protons alpha to the nitrogen.

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond adjacent protons to reveal entire coupled spin networks. This is particularly useful for confirming the assignments within the long, uninterrupted alkyl chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom to which it is directly attached. It is a powerful tool for assigning the carbon resonances based on the already assigned proton signals, resolving ambiguity in the crowded ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. For example, HMBC can show correlations from the N-H proton to the Boc carbonyl carbon and carbons in the alkyl chain, and from the methyl ester protons to the ester carbonyl carbon.

These advanced NMR methods, when used in combination, allow for the complete and confident assignment of every proton and carbon atom in the molecule, which is fundamental for structural verification and for studying its interactions with other molecules. rutgers.edunih.gov

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)

| Position | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Boc (CH₃)₃ | 1.44 (s) | 28.4 |

| Boc C(CH₃)₃ | - | 79.1 |

| Boc C=O | - | 155.9 |

| N-H | ~4.5 (br s) | - |

| C1 (COOCH₃) | - | 174.3 |

| C1 (COOCH₃) | 3.67 (s) | 51.5 |

| C2 | 2.30 (t) | 34.1 |

| C3-C10 | 1.25-1.35 (m) | 24.9-29.6 |

| C11 | 1.50 (p) | 26.8 |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and can be used to monitor chemical transformations of this compound.

Infrared Spectroscopy measures the absorption of IR radiation at specific frequencies corresponding to the molecule's vibrational modes. Key characteristic absorptions for this compound include:

A sharp peak around 1740 cm⁻¹ corresponding to the C=O stretching vibration of the methyl ester.

A strong, slightly broader peak around 1685-1700 cm⁻¹ for the C=O stretching of the Boc group's carbamate.

A peak in the 3300-3400 cm⁻¹ region due to the N-H stretching vibration of the carbamate.

Multiple sharp peaks in the 2850-2960 cm⁻¹ range from the symmetric and asymmetric C-H stretching of the long methylene chain and methyl groups.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. While C=O stretches are visible, they are often weaker than in IR. However, the C-C and C-H vibrations of the long alkyl backbone often produce strong Raman signals, making it a useful tool for studying the conformation of the hydrocarbon chain.

Both techniques are valuable for reaction monitoring. For example, during the acid-catalyzed deprotection of the Boc group, IR spectroscopy can be used to monitor the disappearance of the carbamate C=O and N-H peaks and the appearance of peaks corresponding to the resulting primary amine.

Table 3: Key Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Carbamate) | Stretch | 3300 - 3400 |

| C-H (Alkyl) | Stretch | 2850 - 2960 |

| C=O (Ester) | Stretch | ~1740 |

| C=O (Carbamate) | Stretch | 1685 - 1700 |

X-ray Crystallography for Precise Solid-State Structural Determination of Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid, crystalline material. nih.gov While this compound itself may or may not be readily crystallizable, this technique is invaluable for characterizing its crystalline derivatives or its complexes with other molecules.

The method involves directing a beam of X-rays onto a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the exact atomic positions can be determined.

This technique provides unambiguous data on:

Molecular Connectivity: Confirming the bonding arrangement of the atoms.

Bond Lengths and Angles: Providing precise measurements of the molecular geometry.

Stereochemistry: Unambiguously determining the absolute configuration if chiral centers are present.

Intermolecular Interactions: Showing how molecules pack together in the crystal lattice through forces like hydrogen bonding (e.g., involving the N-H group) and van der Waals interactions.

For derivatives of this compound, a crystal structure provides definitive proof of identity and conformation that is unmatched by other analytical techniques. researchgate.net This information is critical in fields like materials science and medicinal chemistry where solid-state properties and molecular shape are paramount.

Advanced Chromatographic Techniques for Separation and Purity Analysis in Research

Chromatography is a fundamental technique for the separation, identification, and purification of compounds. For a molecule like this compound, advanced chromatographic methods are essential for assessing purity and isolating it from reaction mixtures. chromtech.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for analyzing the purity of this compound. ijnc.ir Given its long alkyl chain and protected amine, it is moderately nonpolar. Therefore, reversed-phase chromatography is the method of choice.

Stationary Phase: A nonpolar C18 or C8 silica-based column is typically used.

Mobile Phase: A polar solvent mixture, such as a gradient of water and acetonitrile or methanol (B129727), is used for elution.

Detection: A UV detector can be used, as the carbamate functional group has a weak chromophore. More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are also highly effective. The most powerful approach is coupling the HPLC/UPLC system to a mass spectrometer (LC-MS), which provides mass information for each separated peak, aiding in identification. ijnc.ir

Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique used for monitoring reaction progress and for preliminary purity assessment. chromtech.com A nonpolar mobile phase (e.g., a mixture of hexanes and ethyl acetate) is used with a silica plate, and the spots can be visualized using an appropriate stain like potassium permanganate or ninhydrin after deprotection.

Gas Chromatography (GC) could potentially be used, but the relatively high molecular weight and polarity of this compound may require high temperatures, risking thermal decomposition of the Boc group. nih.gov Therefore, LC-based methods are generally preferred for their milder conditions.

Table 4: Comparison of Chromatographic Methods for this compound Analysis

| Technique | Primary Application | Stationary Phase | Typical Mobile Phase | Advantages | Limitations |

|---|---|---|---|---|---|

| UPLC/HPLC | Purity analysis, quantification | C18 or C8 silica | Acetonitrile/Water or Methanol/Water | High resolution, quantitative, non-destructive | Higher cost, requires expertise |

| LC-MS | Purity analysis, identification | C18 or C8 silica | Acetonitrile/Water or Methanol/Water | High sensitivity and specificity, structural info | High cost and complexity |

| TLC | Reaction monitoring | Silica gel | Hexanes/Ethyl Acetate | Fast, simple, inexpensive | Low resolution, not quantitative |

| GC | Possible, but not ideal | Nonpolar (e.g., polysiloxane) | Inert gas (He, N₂) | High resolution for volatile compounds | Potential for thermal degradation |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Isobutylene |

| Acetonitrile |

| Methanol |

| Hexanes |

| Ethyl Acetate |

| Potassium Permanganate |

Future Research Directions and Emerging Paradigms for N Boc 12 Aminododecanoicacidmethylester

Innovations in Sustainable and Biocatalytic Synthesis

The traditional chemical synthesis of specialty molecules is increasingly giving way to more sustainable and environmentally benign methods. For N-Boc-12-aminoDodecanoicAcidMethylEster and its derivatives, biocatalysis and green chemistry are opening new frontiers, promising higher efficiency, selectivity, and reduced environmental impact.

A significant advancement is the development of engineered microbial cell factories for the direct synthesis of ω-aminododecanoic acid methyl ester (ADAME), the deprotected form of the target compound. nih.govnih.gov Researchers have engineered Escherichia coli to express an orthogonal pathway that converts renewable dodecanoic acid methyl ester (DAME) directly to ADAME. nih.govucl.ac.uk This in vivo cascade utilizes a sequence of enzymes, including a monooxygenase, an alcohol dehydrogenase, and a transaminase, to achieve terminal amination of the fatty acid ester. ucl.ac.uk This approach sets the stage for producing the monomer for Nylon 12, a high-performance polymer, from renewable feedstocks instead of petroleum-based sources. nih.govnih.govgoogle.com

Key strategies in these biocatalytic systems include:

Enzyme Engineering: Directed evolution of enzymes like P450 monooxygenases has been employed to improve catalytic activity and substrate specificity. nih.gov

Metabolic Engineering: Host strains are modified to enhance the supply of necessary cofactors and cosubstrates, such as L-alanine for the transaminase step, and to improve the uptake of hydrophobic substrates like DAME. nih.govucl.ac.uk

Process Optimization: One-pot biocatalytic cascades, combining multiple enzymatic steps in a single reactor, offer a streamlined and efficient route to unusual amino acids, minimizing intermediate purification steps and waste generation. nih.gov

Beyond whole-cell systems, chemoenzymatic and green chemistry approaches are also being refined. The N-Boc protecting group itself can be introduced under eco-friendly, catalyst-free conditions using water as a solvent. youtube.com Furthermore, efficient and safe methods for synthesizing related N-Boc-protected amino acid esters are being developed to avoid hazardous reagents. meddocsonline.orgnih.govrsc.orgnih.govalfa-chemistry.com

Table 1: Comparison of Synthetic Approaches for ω-Amino Fatty Acid Esters

| Approach | Key Features | Example Enzymes/Reagents | Advantages | Citations |

|---|---|---|---|---|

| Whole-Cell Biocatalysis | De novo synthesis from renewable feedstocks. | Engineered E. coli with AlkBGT (monooxygenase), ω-transaminase. | Sustainable, reduces reliance on petrochemicals, integrated multi-step conversion. | nih.govnih.govucl.ac.uk |

| In Vitro Enzyme Cascade | One-pot conversion of precursors. | Dehydrogenases, Transaminases. | High selectivity, mild reaction conditions, concise synthesis. | nih.gov |

| Green Chemical Synthesis | Use of non-hazardous reagents and solvents. | (Boc)₂O in water/acetone for protection; PEPPSI catalysts for coupling. | Reduced environmental impact, improved safety, catalyst reusability. | youtube.combuffalostate.edu |

Expanded Applications in Advanced Functional Materials and Nanotechnology

The amphiphilic nature of this compound, with its hydrophobic twelve-carbon tail and hydrophilic head (once deprotected or further modified), makes it an ideal candidate for constructing advanced functional materials and nanostructures.

A primary application lies in the creation of functionalized polymers. nih.govchemimpex.com The deprotected monomer, 12-aminododecanoic acid, is the foundational building block for Nylon-12, an important engineering polyamide. google.com Biocatalytic routes to its methyl ester herald a new era of sustainable polymer production. nih.govnih.gov Beyond this, the compound serves as a building block for creating polymers with tailored properties for specialized applications like coatings and surfactants. chemimpex.com

In nanotechnology, the molecule is a quintessential "lipidated amino acid," a class of compounds known to self-assemble into a variety of nanostructures such as micelles, vesicles, and nanoparticles. biorxiv.orgnih.govbeilstein-journals.org These self-assembled structures are highly promising as vehicles for drug and gene delivery. meddocsonline.orgbiorxiv.orgmdpi.com The long alkyl chain forms the hydrophobic core of a nanoparticle, capable of entrapping poorly water-soluble drugs, while the amino acid moiety provides a functionalizable surface for targeting ligands or modulating surface charge. meddocsonline.orgbiorxiv.orgnih.gov

Another emerging application is in surface modification. The amine functionality (after Boc deprotection) can be used to graft the molecule onto surfaces, fundamentally altering their properties. Research has shown that 12-aminododecanoic acid can be reacted with layered polysilane to create functionalized nanosheets with highly reactive carboxyl groups on the surface. researchgate.net This opens possibilities for creating novel hybrid materials and sensors.

Table 2: Applications in Materials Science and Nanotechnology

| Application Area | Role of this compound | Resulting Material/System | Key Properties | Citations |

|---|---|---|---|---|

| High-Performance Polymers | Serves as a protected precursor to the monomer for Nylon-12. | Nylon-12 Polyamide | Mechanical strength, chemical resistance. | nih.govgoogle.com |

| Drug Delivery | Acts as a lipidated amino acid building block for self-assembly. | Liposomes, Nanoparticles, Micelles | Amphiphilicity, biocompatibility, drug encapsulation capability. | meddocsonline.orgchemimpex.combiorxiv.orgmdpi.com |

| Surface Modification | Used as a surface modifying agent after deprotection. | Functionalized Polysilane Nanosheets | Introduction of reactive surface groups (carboxyl, amine). | researchgate.net |

| Functional Polymers | Building block for polymers with specific side chains. | Specialty polymers for coatings, surfactants. | Tailored solubility and surface properties. | nih.govchemimpex.com |

Integration into Automated and High-Throughput Synthesis Platforms

The structure of this compound is highly amenable to modern automated and high-throughput synthesis techniques, which are crucial for drug discovery and materials science. The presence of two distinct and orthogonally protectable functional groups (the Boc-protected amine and the methyl ester) is key to its utility.

In the realm of peptide and polymer synthesis, solid-phase synthesis (SPS) is a cornerstone technology. wikipedia.org The N-Boc group is a classic protecting group in Boc-based solid-phase peptide synthesis (SPPS). youtube.com this compound can be envisioned as a non-standard building block in automated peptide synthesizers. After hydrolyzing the methyl ester to a carboxylic acid, the molecule can be attached to a solid support via its C-terminus. Subsequently, the Boc group can be removed under acidic conditions, freeing the N-terminus for coupling with the next amino acid in the sequence. youtube.com This allows the long C12 alkyl chain to be precisely incorporated into a peptide or peptidomimetic sequence, a strategy used to enhance membrane association or improve pharmacokinetic properties.

This building block is also ideal for creating combinatorial libraries for high-throughput screening. buffalostate.edu Automated platforms can be programmed to use this molecule in the synthesis of sequence-controlled polymers, where monomers are added in a defined order to create macromolecules with precise structures and functions. wikipedia.org For instance, libraries of oligomers containing the dodecanoic acid moiety could be rapidly synthesized to screen for new materials with specific self-assembly properties or for biological activities like antimicrobial or cell-penetrating capabilities. The compatibility of Boc-protected amino acids with a wide range of coupling reagents and automated synthesis protocols makes this compound a valuable tool for accelerating the discovery of new functional molecules. buffalostate.edu

Exploration of Novel Reactivity and Unconventional Transformations

The chemical versatility of this compound provides a rich platform for exploring novel reactivity and creating diverse molecular architectures. Its reactivity can be considered at three distinct sites: the N-Boc protected amine, the methyl ester, and the long aliphatic backbone.